molecular formula C29H24BrN3O4 B607200 DQP1105 CAS No. 380560-89-4

DQP1105

Cat. No. B607200
M. Wt: 558.43
InChI Key: ACUGSRUCGXYFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .


Molecular Structure Analysis

The empirical formula of DQP1105 is C29H24BrN3O4 . Its molecular weight is 558.42 .


Chemical Reactions Analysis

DQP1105 is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .


Physical And Chemical Properties Analysis

DQP1105 is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .

Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of DQP1105 and its role as a noncompetitive NMDA receptor antagonist .

Scientific Research Applications

Machine Learning and Data Mining in Biosciences

DQP1105's applications in biosciences, particularly in diabetes research, are significant. Machine learning and data mining methods are indispensable for transforming the extensive data generated in biosciences, like genetic and clinical information, into valuable knowledge. For instance, in diabetes research, these methods are used for prediction and diagnosis, understanding diabetic complications, and exploring the genetic background and environmental factors. The wide range of machine learning algorithms, predominantly characterized by supervised learning approaches, play a crucial role in clinical dataset analysis and facilitate the extraction of valuable knowledge, leading to new hypotheses and deeper understanding in diabetes research (Kavakiotis et al., 2017).

Data Quality Assessment and Reporting in Multi-Organizational Research

DQP1105 emphasizes the importance of data quality assessment (DQA) in multi-organizational research. It showcases how a structured DQA process can enhance network knowledge by combining and comparing data across participating organizations. This approach not only ensures internal reliability and validity but also allows for assessments of data consistency and the evaluation of data patterns in the absence of an external “gold standard.” The process involves distributing DQA tools to empower data managers at each organization, summarizing and disseminating findings, and engaging in knowledge exchange about data quality and its fitness for use. This model, as demonstrated by the Center for Effectiveness and Safety Research (CESR) at Kaiser Permanente, significantly contributes to the field of multi-organizational research and could be beneficial for networks aiming to improve data quality (Sengupta et al., 2019).

Plant Quality and Survival Prediction in Agricultural Research

In agricultural research, the Dickson Quality Index (DQI) is a pivotal plant quality indicator, and its scientific applications have been thoroughly reviewed and analyzed. DQP1105's relevance is particularly evident in forestry, where quality parameters and their biometric relationships are extensively used to facilitate intensive plant production. The DQI, as a robust tool, significantly increases the certainty of prediction, selection, and productivity in the plant production chain. It stands out for its potential in preselecting plants with high quality standards among a wide range of plant species, marking a substantial contribution to the field of agronomy (Gallegos-Cedillo et al., 2021).

properties

CAS RN

380560-89-4

Product Name

DQP1105

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.43

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)

InChI Key

ACUGSRUCGXYFTL-UHFFFAOYSA-N

SMILES

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DQP-1105;  DQP 1105;  DQP1105.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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